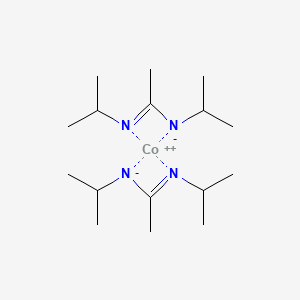
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole is an organic molecule that is a member of the heterocyclic compounds family. It is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. It is a colorless liquid and has a molecular weight of 180.26 g/mol. It is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a laboratory research tool.
Mécanisme D'action
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole acts as a competitive inhibitor of enzymes. It binds to the active site of the enzyme and prevents it from binding to its substrate. This prevents the enzyme from performing its normal function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of carbohydrates and lipids. It has also been shown to have an anti-inflammatory effect and to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Another advantage is that it is highly soluble in water, making it easy to use in a variety of experiments. A limitation is that it is not very stable, so it must be used quickly in experiments.
Orientations Futures
There are many potential future directions for research involving 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole. One potential direction is to further explore its mechanism of action, as it is still not fully understood. Another potential direction is to explore its potential uses in drug development, as its inhibitory effects on enzymes could be useful in the development of new drugs. Additionally, further research could be done to explore its potential as an anti-inflammatory agent and its potential for use in cancer treatments. Finally, further research could also be done to explore its potential as an intermediate in the synthesis of other compounds.
Méthodes De Synthèse
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a strong base. This reaction produces an ether and an alkyl halide, which can then be converted to the desired product. Other methods of synthesis include the use of catalysts and the use of microwave irradiation.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a laboratory research tool. It is used in the study of the structure and function of proteins, as well as in the study of enzyme activities and drug metabolism. It is also used in the study of molecular recognition and in the development of new drugs.
Propriétés
IUPAC Name |
2-ethyl-5-(4-methoxyphenyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-11-6-9-13(14-11)10-4-7-12(15-2)8-5-10/h4-9,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNGJNYYUNWTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)
![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)



![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)


